![molecular formula C16H24N2O3 B1498319 Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate CAS No. 261925-88-6](/img/structure/B1498319.png)
Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate
Übersicht
Beschreibung
“Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate” is a chemical compound that is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . It is also known as a 4-aryl piperidine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” was achieved with good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .Molecular Structure Analysis
The molecular formula of “Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate” is C16H24N2O3 . The average mass is 292.373 Da and the monoisotopic mass is 292.178680 Da .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used as a linker in the development of PROTACs, which are bifunctional molecules designed to degrade specific proteins .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 291.39 . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
PROTAC Development
This compound serves as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation. This application is significant in the field of drug discovery, where the ability to degrade specific proteins can lead to new therapeutic strategies .
Synthesis of Bioactive Molecules
It is used as an intermediate in the synthesis of various bioactive molecules, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have a range of potential applications in medicinal chemistry .
Alzheimer’s Disease Research
In vitro studies have assessed whether derivatives of this compound can prevent astrocyte cell death induced by Aβ 1-42, a peptide associated with Alzheimer’s disease. Additionally, it has been investigated for its ability to inhibit amyloidogenesis in an Alzheimer’s disease-like model in vivo .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11,19H,7-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPFDUVEOSOYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652406 | |
| Record name | tert-Butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperazine-1-carboxylate | |
CAS RN |
261925-88-6 | |
| Record name | tert-Butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



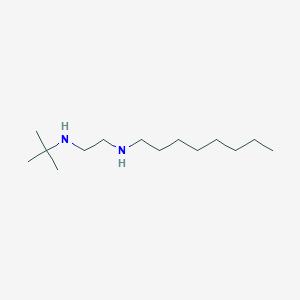
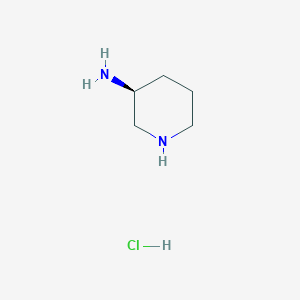
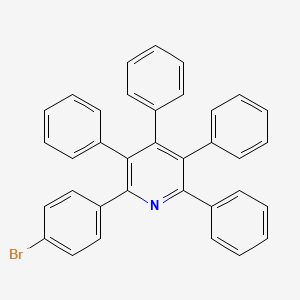
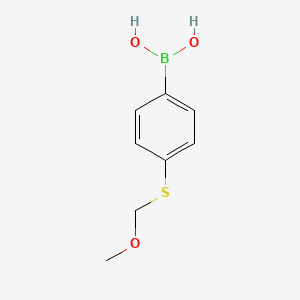
![2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1498256.png)
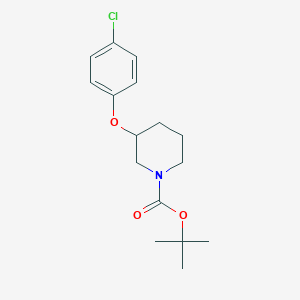
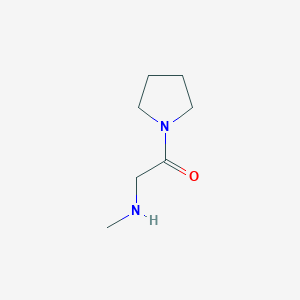


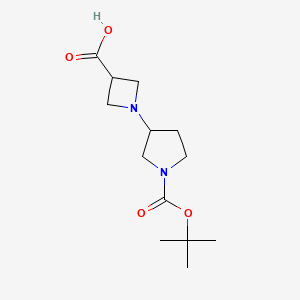

![2-((e)-2-(2-Methoxy-3-[(e)-2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl)ethenyl)-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1498268.png)